molecular formula C13H21Cl2N3O2 B2821795 (1R*,4R*)-N1-(4-Nitrobenzyl)cyclohexane-1,4-diamine dihydrochloride CAS No. 1286273-55-9

(1R*,4R*)-N1-(4-Nitrobenzyl)cyclohexane-1,4-diamine dihydrochloride

Cat. No.: B2821795
CAS No.: 1286273-55-9
M. Wt: 322.23
InChI Key: BRTZHVHTIIQJDQ-KBTGPXOVSA-N
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Description

(1R*,4R*)-N1-(4-Nitrobenzyl)cyclohexane-1,4-diamine dihydrochloride is a chemical compound characterized by its unique structure, which includes a cyclohexane ring substituted with a nitrobenzyl group and two amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R*,4R*)-N1-(4-Nitrobenzyl)cyclohexane-1,4-diamine dihydrochloride typically involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a series of cyclization reactions starting from simple hydrocarbons.

    Introduction of the Nitrobenzyl Group: The nitrobenzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with a nitro group in the presence of a base.

    Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the amine compound with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, often utilizing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine groups, forming nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas or metal hydrides.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1R*,4R*)-N1-(4-Nitrobenzyl)cyclohexane-1,4-diamine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. It can be used as a probe to study enzyme activity or as a ligand in receptor binding studies.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (1R*,4R*)-N1-(4-Nitrobenzyl)cyclohexane-1,4-diamine dihydrochloride involves its interaction with specific molecular targets. The nitrobenzyl group can participate in redox reactions, while the amine groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1R,4R)-N1-Benzylcyclohexane-1,4-diamine dihydrochloride**: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
  • (1R,4R)-N1-(4-Methylbenzyl)cyclohexane-1,4-diamine dihydrochloride**: Contains a methyl group instead of a nitro group, affecting its redox properties.

Uniqueness

The presence of the nitro group in (1R*,4R*)-N1-(4-Nitrobenzyl)cyclohexane-1,4-diamine dihydrochloride imparts unique redox properties, making it distinct from other similar compounds

Properties

IUPAC Name

4-N-[(4-nitrophenyl)methyl]cyclohexane-1,4-diamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2.2ClH/c14-11-3-5-12(6-4-11)15-9-10-1-7-13(8-2-10)16(17)18;;/h1-2,7-8,11-12,15H,3-6,9,14H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRTZHVHTIIQJDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)NCC2=CC=C(C=C2)[N+](=O)[O-].Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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